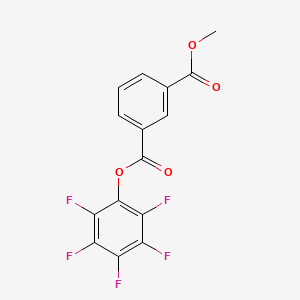![molecular formula C19H33O5PS B14247695 Diethyl {[4-(octane-1-sulfonyl)phenyl]methyl}phosphonate CAS No. 408496-45-7](/img/structure/B14247695.png)
Diethyl {[4-(octane-1-sulfonyl)phenyl]methyl}phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl {[4-(octane-1-sulfonyl)phenyl]methyl}phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a phenyl ring, which is further substituted with an octane-1-sulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl {[4-(octane-1-sulfonyl)phenyl]methyl}phosphonate typically involves the reaction of diethyl phosphite with a suitable aryl halide under basic conditions. One common method is the Arbuzov reaction, where diethyl phosphite reacts with an aryl halide in the presence of a base such as sodium hydride or potassium carbonate . The reaction is often carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale Arbuzov reactions using continuous flow reactors to enhance efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction and improve yields . Additionally, the reaction conditions can be optimized by varying the solvent, temperature, and catalyst to achieve the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl {[4-(octane-1-sulfonyl)phenyl]methyl}phosphonate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The phosphonate group can be reduced to phosphine oxides.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Phosphine oxides.
Substitution: Brominated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
Diethyl {[4-(octane-1-sulfonyl)phenyl]methyl}phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its phosphonate group.
Medicine: Explored for its potential use in drug development, particularly as a prodrug for delivering active phosphonate moieties.
Industry: Employed as a corrosion inhibitor in metal protection.
Mecanismo De Acción
The mechanism of action of diethyl {[4-(octane-1-sulfonyl)phenyl]methyl}phosphonate involves its interaction with molecular targets through its phosphonate group. This group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate esters as substrates. The sulfonyl group may also contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl phenylphosphonate: Lacks the octane-1-sulfonyl group, making it less hydrophobic.
Diethyl {[4-(methylsulfonyl)phenyl]methyl}phosphonate: Contains a methylsulfonyl group instead of an octane-1-sulfonyl group, affecting its solubility and reactivity.
Uniqueness
Diethyl {[4-(octane-1-sulfonyl)phenyl]methyl}phosphonate is unique due to its combination of a long alkyl chain (octane-1-sulfonyl group) and a phosphonate group. This structure imparts distinct hydrophobic and hydrophilic properties, making it suitable for specific applications in various fields.
Propiedades
Número CAS |
408496-45-7 |
|---|---|
Fórmula molecular |
C19H33O5PS |
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
1-(diethoxyphosphorylmethyl)-4-octylsulfonylbenzene |
InChI |
InChI=1S/C19H33O5PS/c1-4-7-8-9-10-11-16-26(21,22)19-14-12-18(13-15-19)17-25(20,23-5-2)24-6-3/h12-15H,4-11,16-17H2,1-3H3 |
Clave InChI |
AXJXZFMFFZKKMQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCS(=O)(=O)C1=CC=C(C=C1)CP(=O)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[7.2.0]undecan-5-one, 10,10-dimethyl-2-methylene-, (1S,9R)-](/img/structure/B14247615.png)
![(2R)-2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}propanamide](/img/structure/B14247623.png)
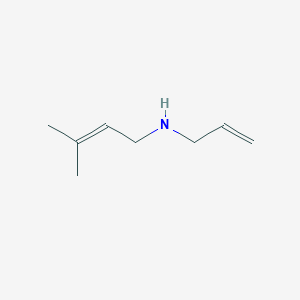

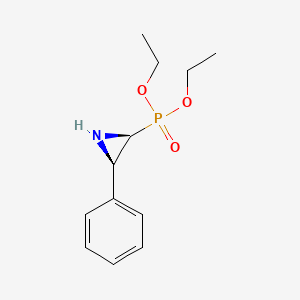
![2,5-Bis(bromomethyl)-4-[(3,7-dimethyloctyl)oxy]-1,1'-biphenyl](/img/structure/B14247656.png)
![1-(3-triethoxysilylpropyl)-3-[(1R,2R)-2-(3-triethoxysilylpropylcarbamoylamino)cyclohexyl]urea](/img/structure/B14247657.png)
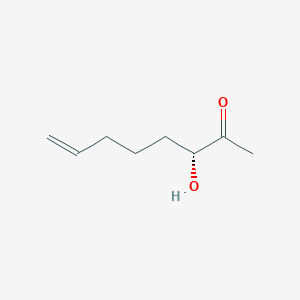
![5-dodec-1-ynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14247682.png)
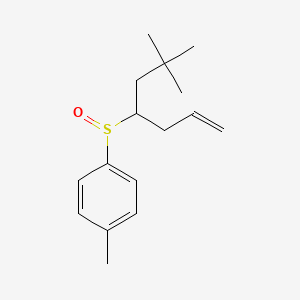
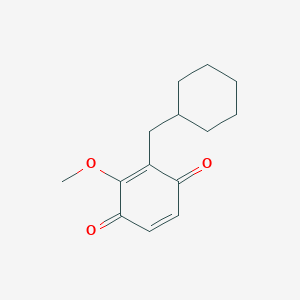
![3-Methyl-1-[(1R)-1-phenylethyl]pyridin-2(1H)-one](/img/structure/B14247700.png)
![(2R)-2-[benzyl(2-hydroxyethyl)amino]butan-1-ol](/img/structure/B14247707.png)
